

Spectroscopic and Spectrometric Analysis of 1-Phenylazetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylazetidin-3-ol**

Cat. No.: **B1322399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **1-phenylazetidin-3-ol**. Due to the absence of a comprehensive, publicly available experimental dataset from a single source, this guide is based on established principles of spectroscopic analysis and data from analogous chemical structures. It serves as a reference for the characterization of this compound in a research and drug development context.

Chemical Structure

IUPAC Name: **1-phenylazetidin-3-ol** Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for **1-phenylazetidin-3-ol**. These predictions are derived from standard chemical shift correlation tables and common fragmentation patterns for similar organic molecules.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Phenylazetidin-3-ol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-4 (axial & equatorial)	3.8 - 4.2	Multiplet	-
H-3	4.5 - 4.8	Multiplet	-
-OH	Broad singlet	-	
Phenyl H (ortho)	6.8 - 7.0	Doublet or Triplet	~7-8
Phenyl H (meta)	7.2 - 7.4	Triplet	~7-8
Phenyl H (para)	6.7 - 6.9	Triplet	~7-8

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent and concentration and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Phenylazetidin-3-ol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2, C-4	55 - 65
C-3	60 - 70
Phenyl C (ipso)	145 - 150
Phenyl C (ortho)	110 - 120
Phenyl C (meta)	125 - 130
Phenyl C (para)	115 - 125

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for **1-Phenylazetidin-3-ol** (Electron Ionization - EI)

m/z	Predicted Fragment
149	$[M]^+$ (Molecular Ion)
132	$[M - OH]^+$
120	$[M - C_2H_5]^+$
91	$[C_6H_5N]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a compound like **1-phenylazetidin-3-ol**.

Synthesis of 1-Phenylazetidin-3-ol (General Procedure)

A common synthetic route to N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin, followed by cyclization.

Materials:

- Aniline
- Epichlorohydrin
- A suitable solvent (e.g., methanol, ethanol, or acetonitrile)
- A base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

- Aniline is dissolved in the chosen solvent.
- Epichlorohydrin is added dropwise to the aniline solution, often at a controlled temperature (e.g., 0 °C or room temperature).

- The reaction mixture is stirred for a specified period, allowing for the initial nucleophilic attack of the amine on the epoxide.
- A base is then added to promote the intramolecular cyclization to form the azetidine ring.
- The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield pure **1-phenylazetidin-3-ol**.

NMR Spectroscopy

Instrumentation:

- A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

- Approximately 5-10 mg of purified **1-phenylazetidin-3-ol** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

Data Acquisition:

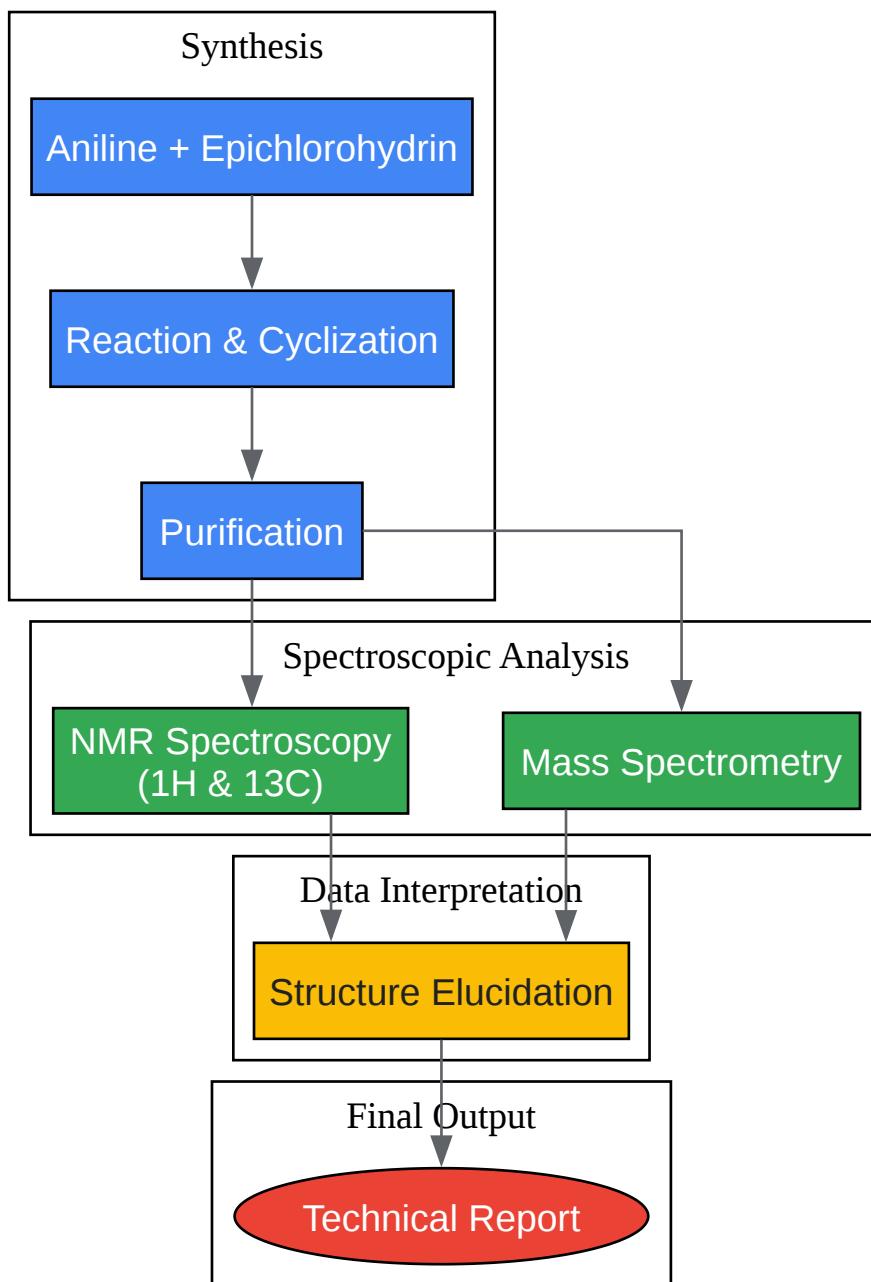
- The ^1H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- The ^{13}C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Instrumentation:

- A mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:


- A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For direct infusion, the solution is loaded into a syringe and infused into the ion source at a constant flow rate.
- Alternatively, the sample can be introduced via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to mass analysis.

Data Acquisition:

- The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
- The ionization energy (for EI) or spray voltage (for ESI) is optimized to generate a stable ion beam and produce a clear mass spectrum.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **1-phenylazetidin-3-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 1-Phenylazetidin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322399#1-phenylazetidin-3-ol-nmr-and-mass-spectrometry-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com